molecular formula C20H23NO7 B2779908 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1210154-07-6

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2779908
CAS No.: 1210154-07-6
M. Wt: 389.404
InChI Key: YGMGLFPLQJLSRX-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3-methoxybenzylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors could be employed to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation would also be beneficial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 1,2,3-Triazole hybrids with amine-ester functionality

Uniqueness

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups provide versatility in chemical reactions, while its ester linkage offers potential for hydrolysis and other transformations.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-24-15-7-5-6-13(8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMGLFPLQJLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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